Methyl 5-amino-4,6-dibromopicolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

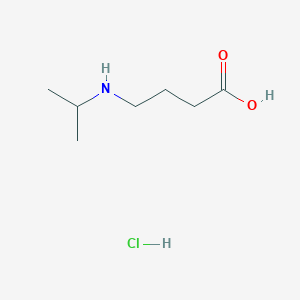

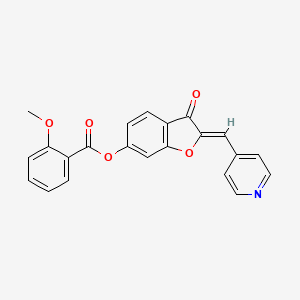

“Methyl 5-amino-4,6-dibromopicolinate” is a chemical compound with the molecular formula C7H6Br2N2O2 . It is a solid substance and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 309.94 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimalarial Activity : The synthesis and quantitative structure-activity relationships of certain compounds, proceeding through various chemical transformations, have demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies suggest potential applications in developing antimalarial drugs (Werbel et al., 1986).

Antimicrobial and Anti-inflammatory Activity : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized, displaying potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, and significant anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

Antineoplastic Agents : The compound 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone has been identified as a potent inhibitor of ribonucleoside diphosphate reductase, displaying significant antineoplastic activity against various murine neoplasms. This highlights its potential as a second-generation antineoplastic agent (Agrawal et al., 1977).

Antibacterial and Antifungal Activities : Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant antimicrobial activity against selected Gram-positive, Gram-negative bacteria, and yeast, suggesting their potential as antimicrobial agents (Okide et al., 2000).

Tubulin-Polymerization Inhibitors : Optimization of 4-(N-Cycloamino)phenylquinazolines led to the discovery of new compounds that inhibit tubulin polymerization, targeting the colchicine site. These findings could contribute to the development of new anticancer drugs (Wang et al., 2014).

Safety and Hazards

“Methyl 5-amino-4,6-dibromopicolinate” is classified as a dangerous substance. The hazard statements associated with it are H301, H311, and H331 . These codes indicate that the substance is toxic if swallowed, in contact with skin, or if inhaled. Therefore, appropriate safety measures should be taken when handling this compound .

Wirkmechanismus

Target of Action

The primary targets of Methyl 5-amino-4,6-dibromopicolinate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

The mode of action of This compound As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound’s action are currently under investigation. As research progresses, more information about these effects will become available .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound is an area of ongoing research. Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of this compound .

Eigenschaften

IUPAC Name |

methyl 5-amino-4,6-dibromopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVBBWJAALYKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=C1)Br)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carbonyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2682756.png)

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2682759.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2682763.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2682769.png)

![5-ethyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2682770.png)

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)